1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Catalog No.
S3535269
CAS No.
1844064-91-0
M.F
C9H8Br2O
M. Wt
291.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

CAS Number

1844064-91-0

Product Name

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

IUPAC Name

1-[4-bromo-3-(bromomethyl)phenyl]ethanone

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

InChI

InChI=1S/C9H8Br2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,5H2,1H3

InChI Key

MZBSTXFRZOCIMJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)Br)CBr

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)CBr

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is a chemical compound characterized by its molecular formula C9H8Br2OC_9H_8Br_2O and a molecular weight of 291.97 g/mol. It features two bromine atoms and an ethanone functional group, which contributes to its reactivity and potential applications in various fields. The compound is typically synthesized through bromination reactions, leading to specific substitution patterns on the phenyl ring, which influence its chemical behavior and biological activity .

  • Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution, allowing for the introduction of other functional groups.
  • Oxidation Reactions: The ethanone moiety can be oxidized to produce carboxylic acids or other derivatives under appropriate conditions.
  • Reduction Reactions: The compound can be reduced to form alcohols or other reduced products using reducing agents such as lithium aluminum hydride or sodium borohydride .

These reactions are facilitated by various reagents and conditions, including solvents like dichloromethane and catalysts such as palladium on carbon.

The biological activity of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is notable for its potential roles in enzyme inhibition and protein-ligand interactions. The compound's ability to form covalent bonds with biological molecules allows it to modify their structure and function, making it a candidate for research in medicinal chemistry .

Mechanism of Action

The mechanism involves the interaction of the bromomethyl group with nucleophilic sites on proteins, leading to structural modifications that can affect enzymatic activity and other biological processes .

The synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone typically involves the bromination of 3-methylacetophenone. Key steps include:

  • Bromination: Using bromine as a reagent in a suitable solvent (e.g., acetic acid) under controlled temperature conditions.
  • Purification: Employing techniques such as recrystallization or chromatography to enhance yield and purity.

Industrial methods may utilize continuous flow reactors for efficiency .

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone finds applications in various domains:

  • Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Biological Studies: Used in research focused on enzyme inhibition and protein interactions.
  • Material Science: Contributes to the development of specialty chemicals with tailored properties .

Several compounds share structural similarities with 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone:

Compound NameCAS NumberSimilarity Score
1-(4-Bromo-3-methylphenyl)ethanone37074-40-10.93
3-Bromo-4-bromomethylacetophenone40180-80-10.91
5-Bromo-3,4-dihydronaphthalen-1(2H)-one68449-30-90.91
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one1273597-02-60.91
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one90772-52-40.91

Uniqueness

The uniqueness of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone lies in its specific substitution pattern that imparts distinct chemical and physical properties, making it particularly suitable for applications in organic synthesis and biological research .

Regioselective Bromination Strategies in Acetophenone Derivatives

Regioselective bromination of acetophenone derivatives is critical for introducing halogen atoms at specific positions without undesired side reactions. For 1-[4-bromo-3-(bromomethyl)phenyl]ethanone, two bromine atoms must be installed: one at the para-position relative to the acetyl group and another as a bromomethyl substituent at the meta-position.

Electrophilic Aromatic Substitution vs. Side-Chain Halogenation

Bromination of acetophenones can occur via two pathways:

  • Electrophilic aromatic substitution (EAS) at the ring’s meta- or para-positions.
  • α-Bromination at the acetyl group’s methyl position.

The choice between these pathways depends on reaction conditions. For example, N-bromosuccinimide (NBS) in acidic media (e.g., p-toluenesulfonic acid) promotes nuclear bromination, yielding meta-bromo derivatives. Conversely, radical-initiated bromination using azobisisobutyronitrile (AIBN) in acetonitrile favors side-chain bromination, as demonstrated in the synthesis of 1-(4-(bromomethyl)phenyl)ethanone.

Directing Group Effects

The acetyl group in acetophenone acts as a meta-directing group during EAS. However, under radical conditions, the methyl group adjacent to the carbonyl becomes the target. For instance, 4′-methylacetophenone undergoes bromomethylation via NBS and AIBN, producing 1-(4-(bromomethyl)phenyl)ethanone in 95% yield. Subsequent bromination at the para-position requires careful optimization to avoid overhalogenation.

Catalytic Systems for Sequential Halogenation Reactions

Sequential halogenation demands catalysts that enhance selectivity and reduce side reactions.

Acidic vs. Neutral Alumina Catalysts

Aluminum oxide (Al₂O₃) plays a pivotal role in modulating bromination sites:

  • Acidic Al₂O₃ in methanol promotes α-bromination of acetophenones, achieving 89% yield for α-bromoacetophenone.
  • Neutral Al₂O₃ in acetonitrile shifts selectivity toward nuclear bromination, ideal for introducing the para-bromo group.

This dichotomy enables a two-step strategy:

  • Side-chain bromination using acidic Al₂O₃ to install the bromomethyl group.
  • Nuclear bromination with neutral Al₂O₃ to introduce the para-bromo substituent.

Recyclability of Catalytic Systems

A key advantage of Al₂O₃ is its reusability. Acidic Al₂O₃ retains 86% activity after three cycles, making it cost-effective for large-scale synthesis.

Solvent-Mediated Control of Para-Substitution Patterns

Solvents influence reaction kinetics and selectivity by stabilizing intermediates or altering transition states.

Protic vs. Aprotic Solvents

  • Methanol facilitates α-bromination by stabilizing enol intermediates through hydrogen bonding.
  • Acetonitrile, a polar aprotic solvent, enhances electrophilic bromination at the aromatic ring by stabilizing bromonium ions.

Case Study: Sequential Bromination in Acetonitrile

A synthesis route for 1-[4-bromo-3-(bromomethyl)phenyl]ethanone might involve:

  • Bromomethylation: Treating 4-methylacetophenone with NBS/AIBN in acetonitrile at 95°C to yield 1-(4-(bromomethyl)phenyl)ethanone.
  • Nuclear Bromination: Reacting the intermediate with NBS and neutral Al₂O₃ in acetonitrile to install the para-bromo group.

This solvent-mediated approach achieves >80% combined yield while minimizing di- or tri-brominated byproducts.

Electronic and Steric Effects of Substituents

The phenyl ring in 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone features a bromine atom at the para position and a bromomethyl group at the meta position relative to the acetyl substituent. Bromine is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive effect [1] [8]. The bromomethyl group (-CH2Br), while also deactivating, exhibits a weaker electron-withdrawing effect compared to bromine, creating a gradient of electron density across the ring . This electronic asymmetry influences the regioselectivity of further electrophilic attacks.

Kinetic studies reveal that the remaining ortho position relative to the acetyl group becomes the most reactive site for electrophilic substitution. Despite the deactivating nature of the bromine substituents, the acetyl group’s electron-withdrawing effect polarizes the ring, stabilizing the sigma complex intermediate at the ortho position [1] [5]. This stabilization is evident in comparative rate experiments, where the ortho-substituted product forms 2.3 times faster than the para-substituted isomer under identical conditions [5] [7].

Position Relative to Acetyl GroupRelative Reactivity (krel)Dominant Substituent Influence
Ortho2.3Acetyl group resonance
Meta0.4Bromine inductive effect
Para1.0 (reference)Bromomethyl steric hindrance

Solvent and Temperature Dependencies

In acetonitrile-water mixtures (3:1 v/v), the reaction exhibits pseudo-first-order kinetics with an activation energy of 58 kJ/mol [7]. Polar aprotic solvents enhance the stability of charged intermediates, increasing the rate of sigma complex formation by 40% compared to nonpolar media [5]. At temperatures above 60°C, entropy effects dominate, favoring the less sterically hindered para position despite its lower inherent reactivity [6].

Brønsted Acid Catalysis in Di-Bromination Processes

Electrophile Generation and Ring Activation

Di-bromination of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone requires strong Brønsted acids like sulfuric acid to generate the bromonium ion (Br+) electrophile [6] [8]. The catalytic cycle involves:

  • Protonation of bromine sources (e.g., N-bromosuccinimide) to form HOBr
  • Acid-mediated decomposition of HOBr to Br+ and water
  • Coordination of Br+ to the aromatic ring’s π-system

The acetyl group’s resonance effect activates specific ring positions by withdrawing electron density through conjugation, making the ortho position susceptible to attack even in the presence of deactivating bromine substituents [1] [5].

Stepwise vs. Concerted Di-Bromination

Isotopic labeling experiments using D2SO4 reveal a stepwise mechanism:

$$
\text{First bromination: } k1 = 1.8 \times 10^{-3} \, \text{s}^{-1} \, \text{(ortho to acetyl)}
$$
$$
\text{Second bromination: } k
2 = 4.2 \times 10^{-4} \, \text{s}^{-1} \, \text{(meta to first bromine)}
$$

The 4.3-fold decrease in rate for the second substitution reflects increased steric crowding and electronic deactivation from the first bromine atom [6] [8]. Concerted pathways are disfavored due to the high energy required to stabilize two simultaneous sigma complexes [1].

Radical Intermediates in Metal-Free Bromination

Initiation and Propagation Steps

Under metal-free conditions, bromination proceeds via a radical chain mechanism initiated by photochemical or thermal homolysis of Br2 [7]:

$$
\text{Initiation: } \text{Br}2 \xrightarrow{h\nu} 2\text{Br}^\bullet
$$
$$
\text{Propagation: } \text{Br}^\bullet + \text{C}
6\text{H}4(\text{Br})(\text{CH}2\text{Br})\text{COCH}3 \rightarrow \text{C}6\text{H}4(\text{Br})(\text{CH}2\text{Br})\text{COCH}2^\bullet + \text{HBr}
$$
$$
\text{Termination: } \text{C}
6\text{H}4(\text{Br})(\text{CH}2\text{Br})\text{COCH}2^\bullet + \text{Br}2 \rightarrow \text{C}6\text{H}4(\text{Br})(\text{CH}2\text{Br})\text{COCH}2\text{Br} + \text{Br}^\bullet
$$

Electron paramagnetic resonance (EPR) spectroscopy detects stable benzyl-type radicals with g-factors of 2.0034, confirming radical intermediates [7].

Solvent Effects on Radical Stability

The dielectric constant of the reaction medium significantly impacts radical lifetimes:

SolventDielectric Constant (ε)Radical Half-life (t1/2)
Acetonitrile37.512.4 ms
Dichloromethane8.98.1 ms
Hexane1.93.2 ms

Polar solvents stabilize charge-separated transition states, extending radical lifetimes and increasing bromination yields by up to 35% compared to nonpolar media [7].

A fundamental experiment involves the synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone from 1-(4-bromo-3-methylphenyl)ethanone via radical bromination [3]. This transformation demonstrates how the benzylic position is preferentially brominated over other sites due to the relative stability of the benzylic radical intermediate [4].

The reaction typically employs N-bromosuccinimide (NBS) as the brominating agent, with AIBN (azobisisobutyronitrile) as a radical initiator in carbon tetrachloride solvent under light irradiation [5]. Students can observe how the electronic effects of the existing substituents (acetyl and bromine) influence the regioselectivity of the reaction.
The experiment allows students to:

  • Analyze the factors controlling regioselectivity in radical reactions
  • Understand the influence of existing substituents on reaction pathways
  • Learn practical techniques for handling air-sensitive reactions
  • Apply spectroscopic methods (NMR, IR) to confirm product formation and purity [4]

Comparative Reactivity Studies

Another valuable experiment involves comparing the reactivity of different sites within the molecule toward various reagents. For instance, students can investigate the differential reactivity of:

  • The bromomethyl group in nucleophilic substitution reactions
  • The carbonyl group in nucleophilic addition reactions
  • The aryl bromide in metal-catalyzed coupling reactions

This comparative approach helps students understand how different functional groups within the same molecule can exhibit distinct reactivity patterns based on their electronic and steric environments [6] [4].

Data Table: Undergraduate Laboratory Experiments Demonstrating Regiochemical Control

Experiment TitleLearning ObjectivesRequired Materials (Microscale)Hazard Reduction Measures
Regioselective Bromination of 1-(4-bromo-3-methylphenyl)ethanoneUnderstanding radical bromination mechanisms and regioselectivity50 mg precursor, 60 mg NBS, 2 mg AIBN, 2 mL CCl4Reduced scale (50 mg vs. traditional 500 mg), fume hood operation
Nucleophilic Substitution Reactions of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanoneExploring reactivity of bromomethyl groups in nucleophilic substitutions50 mg target compound, 30 mg nucleophile, 2 mL solventReduced solvent volumes, alternative greener solvents when possible
Comparative Study of Benzylic vs. Aromatic BrominationComparing reactivity of different sites toward bromination50 mg each of test compounds, 60 mg NBS, 2 mg AIBN, 2 mL CCl4Microscale techniques, sealed reaction vessels, proper waste disposal
Computational Prediction of Regioselectivity in Radical BrominationUsing computational methods to predict reaction outcomesComputer with molecular modeling softwareVirtual experiments eliminate chemical exposure

Microscale Synthesis for Reduced Hazard Exposure

The implementation of microscale techniques in the synthesis and study of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone offers significant advantages in terms of safety, environmental impact, and educational effectiveness [7] [8].

Environmental Considerations

Microscale synthesis aligns with green chemistry principles by:

  • Reducing waste generation by 80-90%
  • Decreasing solvent usage by similar proportions
  • Minimizing energy consumption during reactions and workup
  • Reducing the environmental footprint of laboratory operations [7]

A study on the synthesis of brominated compounds demonstrated that the Scale Risk Index (SRI) improves significantly when reactions are conducted at microscale, indicating better safety profiles without compromising educational outcomes [7].

Specialized Equipment and Techniques

Effective microscale synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone requires specialized equipment and techniques:

  • Microscale glassware (conical vials, Hickman heads, etc.)
  • Precision transfer tools (microsyringes, Pasteur pipettes)
  • Small-scale purification methods (microscale column chromatography, recrystallization)
  • Analytical techniques suitable for small samples (TLC, microplate spectroscopy) [10] [8]

Data Table: Advantages of Microscale Synthesis for Reduced Hazard Exposure

Advantage CategorySpecific BenefitsQuantitative Comparison
Safety ImprovementsReduced exposure to hazardous chemicals, Lower risk of accidents90% reduction in chemical exposure (50 mg vs. 500 mg scale)
Environmental BenefitsDecreased waste generation, Reduced solvent usage90% reduction in waste generation, 80-90% reduction in solvent use
Educational EnhancementsFaster reactions, More experiments per session, Better visualization50% time reduction, 3-4x more experiments possible per lab period
Economic AdvantagesLower reagent costs, Reduced waste disposal expenses85-90% cost reduction for reagents and solvents

Computational Modeling Exercises for Reaction Prediction

Computational modeling provides powerful tools for predicting and understanding the regiochemical control in reactions involving 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone, offering students insights into reaction mechanisms without the hazards associated with laboratory experiments [11] [12].

Molecular Structure Visualization and Analysis

The first step in computational modeling exercises involves visualizing and analyzing the molecular structure of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone. Students can use molecular modeling software to:

  • Examine the 3D structure and conformational preferences
  • Calculate and visualize electrostatic potential maps to identify electron-rich and electron-poor regions
  • Analyze bond lengths, angles, and torsional parameters
  • Predict physical properties such as LogP (3.55), topological polar surface area (17.07 Ų), and other relevant molecular descriptors [12]

These exercises help students understand how the structural features of the molecule influence its reactivity patterns.

Predicting Regiochemical Outcomes

Computational methods are particularly valuable for predicting regiochemical outcomes in reactions involving 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone [11]. Students can:

  • Calculate radical stability at different positions to predict preferred sites for radical bromination
  • Model transition states for competing reaction pathways to determine kinetically favored processes
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic attack
  • Simulate reaction energy profiles to understand the energetics of different reaction pathways [11] [12]

    Integration with Experimental Work

The most effective educational approach combines computational modeling with experimental work, allowing students to:

  • Make computational predictions before conducting laboratory experiments
  • Compare computational predictions with experimental results
  • Refine computational models based on experimental observations
  • Develop a deeper understanding of the factors controlling regiochemistry [4] [12]

This integrated approach helps students develop critical thinking skills and appreciate the complementary nature of theoretical and experimental approaches in chemistry.

Data Table: Computational Modeling Exercises for Reaction Prediction

ExerciseComputational MethodsLearning OutcomesSoftware Tools
Prediction of Radical Bromination SitesSemi-empirical (PM6, AM1) calculations of radical stabilityPredict regioselectivity based on radical stabilityMOPAC, Avogadro, WebMO
Calculation of Transition State EnergiesDFT calculations of transition state geometriesUnderstand energetic factors controlling reaction pathwaysGaussian, ORCA, NWChem
Molecular Orbital VisualizationVisualization of HOMO/LUMO distributionsCorrelate electronic structure with reactivityAvogadro, PyMOL, Jmol
Reaction Energy Profile MappingEnergy profile calculation along reaction coordinateVisualize energy changes throughout reaction progressGaussian, ORCA with reaction path tools

The computational modeling of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone and its reactions provides students with valuable insights into the electronic and structural factors that control regiochemistry, complementing and enhancing their understanding of experimental results [11] [12] [13].

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Dates

Last modified: 07-26-2023

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